molecular formula C6H6O2S B3043251 4-Methoxythiophene-3-carbaldehyde CAS No. 82069-74-7

4-Methoxythiophene-3-carbaldehyde

Cat. No.: B3043251
CAS No.: 82069-74-7
M. Wt: 142.18 g/mol
InChI Key: AFGBVOQLKUEKQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methoxythiophene-3-carbaldehyde is an organic compound with the molecular formula C6H6O2S. It is a derivative of thiophene, a five-membered aromatic ring containing one sulfur atom. This compound is characterized by the presence of a methoxy group (-OCH3) at the fourth position and an aldehyde group (-CHO) at the third position of the thiophene ring. It is used in various chemical syntheses and research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Methoxythiophene-3-carbaldehyde can be synthesized through several methods. One common approach involves the formylation of 4-methoxythiophene using Vilsmeier-Haack reaction conditions. This reaction typically employs phosphorus oxychloride (POCl3) and dimethylformamide (DMF) as reagents to introduce the aldehyde group at the desired position on the thiophene ring .

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 4-Methoxythiophene-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Methoxythiophene-3-carbaldehyde is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-methoxythiophene-3-carbaldehyde largely depends on its chemical reactivity. The aldehyde group is highly reactive and can form various derivatives through nucleophilic addition and condensation reactions. The methoxy group can influence the electronic properties of the thiophene ring, affecting its reactivity and interactions with other molecules. These properties make it a versatile compound in synthetic chemistry .

Comparison with Similar Compounds

Uniqueness: 4-Methoxythiophene-3-carbaldehyde is unique due to the specific positioning of the methoxy and aldehyde groups on the thiophene ring. This arrangement imparts distinct electronic and steric properties, making it valuable in specific synthetic applications and research contexts .

Properties

IUPAC Name

4-methoxythiophene-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O2S/c1-8-6-4-9-3-5(6)2-7/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFGBVOQLKUEKQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CSC=C1C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methoxythiophene-3-carbaldehyde
Reactant of Route 2
Reactant of Route 2
4-Methoxythiophene-3-carbaldehyde
Reactant of Route 3
Reactant of Route 3
4-Methoxythiophene-3-carbaldehyde
Reactant of Route 4
4-Methoxythiophene-3-carbaldehyde
Reactant of Route 5
Reactant of Route 5
4-Methoxythiophene-3-carbaldehyde
Reactant of Route 6
4-Methoxythiophene-3-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.